molecular formula C14H11N7OS3 B2589824 N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1226432-57-0

N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2589824
CAS No.: 1226432-57-0
M. Wt: 389.47
InChI Key: ZVDISWZKHBXQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring dual thiadiazole cores (1,3,4-thiadiazole and 1,2,3-thiadiazole) and an imidazo[1,2-a]pyridine substituent. The compound’s synthesis likely involves multi-step reactions, such as oxidative cyclization of thiohydrazones (common for 1,3,4-thiadiazoles) and coupling of intermediates using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as seen in analogous carboxamide syntheses .

Properties

IUPAC Name

N-[5-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N7OS3/c1-8-11(25-20-17-8)12(22)16-13-18-19-14(24-13)23-7-9-6-21-5-3-2-4-10(21)15-9/h2-6H,7H2,1H3,(H,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDISWZKHBXQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N7OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biological Activity

N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent studies and findings.

Chemical Structure and Synthesis

The compound features multiple heterocyclic structures including imidazo[1,2-a]pyridine and thiadiazole moieties. The general synthetic route typically involves:

  • Formation of the imidazo[1,2-a]pyridine core through cyclization reactions.
  • Thiadiazole ring construction via thioketone or thioamide intermediates.
  • Final modifications to introduce the carboxamide functionality.

The molecular formula is C15H12N6O2S2, indicating a rich presence of nitrogen and sulfur which contribute to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains. In vitro studies have shown promising results against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 3.125 μg/mL for several derivatives . This suggests potential applications in treating tuberculosis and other bacterial infections.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have demonstrated that it can inhibit cancer cell proliferation in various cancer lines. The mechanism is believed to involve the modulation of specific signaling pathways associated with cell growth and apoptosis.

Antioxidant Effects

In addition to its antimicrobial and anticancer activities, this compound has shown antioxidant properties. This activity is crucial for mitigating oxidative stress in cells, which is linked to numerous diseases including cancer and neurodegenerative disorders .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Antitubercular Activity : A study highlighted that derivatives of this compound exhibited potent antitubercular activity with specific structural modifications enhancing efficacy against Mycobacterium tuberculosis .
  • Cytotoxicity Assessments : In cytotoxicity studies against normal cell lines, active compounds displayed low toxicity levels, indicating a favorable safety profile for further development in clinical applications .
  • Mechanism of Action : Investigations into the binding affinity of the compound to various biological targets have suggested its role as an enzyme inhibitor or receptor modulator. This information is pivotal for understanding its therapeutic potential and guiding future drug design efforts.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-(4-methylthiazol-2-yl)-5-methylisoxazoleThiazole instead of thiadiazoleFocused on anti-inflammatory properties
5-(4-chlorophenyl)-isoxazoleIsoxazole core with phenyl substitutionKnown for neuroprotective effects
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-phenylcarboxamideThiadiazole and phenyl groupExhibits significant antibacterial activity

This table illustrates how structural variations influence the biological activities of related compounds while underscoring the unique profile of this compound.

Scientific Research Applications

This compound has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets. Research indicates that it exhibits:

  • Anticancer Properties : Similar compounds have shown promising results against various cancer cell lines. For instance, derivatives of imidazo[2,1-b][1,3,4]thiadiazole have demonstrated significant antiproliferative activity against pancreatic ductal adenocarcinoma cells, with IC50 values in the nanomolar range . The mechanism often involves inhibition of critical enzymes or receptors involved in cancer progression.
  • Antimicrobial Activity : Thiadiazole derivatives are known for their broad-spectrum antimicrobial properties. They can disrupt DNA replication processes in bacteria and cancer cells, leading to cell death .
  • Anti-inflammatory Effects : Some studies suggest that compounds with similar structures possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several steps starting from readily available precursors. The structural features include:

FeatureDescription
Imidazo[1,2-a]pyridine moietyContributes to biological activity and binding affinity to targets
Thiadiazole ringsEnhance the compound's reactivity and therapeutic potential
Carboxamide groupIncreases solubility and bioavailability

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds:

  • A study published in Molecules highlighted the cytotoxic effects of imidazo[2,1-b][1,3,4]thiadiazole derivatives against human cancer cell lines such as SUIT-2 and Capan-1. Compounds showed significant inhibition of cell growth and migration .
  • Another research article discussed the synthesis of new thiadiazole derivatives which exhibited excellent anti-proliferative activities against various human cancer cell lines including breast adenocarcinoma (MCF-7) and gastric carcinoma (MGC-803) .

Comparison with Similar Compounds

Research Findings and Data Analysis

Key Insights :

  • The target compound’s imidazo[1,2-a]pyridine group may enhance potency against bacterial targets, as seen in ND-11543’s anti-tuberculosis activity (IC50: 0.12–1.4 µM) .
  • The dual thiadiazole cores could synergize effects: 1,3,4-thiadiazoles for enzyme inhibition and 1,2,3-thiadiazoles for radical scavenging .

Q & A

Q. What are the established synthetic routes for synthesizing 1,3,4-thiadiazole derivatives analogous to the target compound?

The synthesis of 1,3,4-thiadiazole scaffolds typically involves heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by S-alkylation using chloroacetic acid derivatives (e.g., amides or esters). For example, 5-R-carbonylamino-1,3,4-thiadiazol-2-thiol intermediates are alkylated to introduce sulfanylacetic acid groups, enabling molecular diversity . Key steps include:

  • Heterocyclization : Conducted under reflux with carbon disulfide in basic media.
  • S-Alkylation : Uses chloroacetic acid derivatives (e.g., ethyl chloroacetate) with K₂CO₃ as a base in acetone or DMF .
  • Purification : Recrystallization from ethanol or DMF yields crystalline products .

Q. How are structural and purity parameters validated for such compounds?

Characterization relies on:

  • Elemental analysis to confirm stoichiometry.
  • ¹H NMR and IR spectroscopy to verify functional groups (e.g., thiol, carboxamide) and regiochemistry .
  • X-ray crystallography for unambiguous molecular structure determination, as demonstrated for related N-{2,2,2-trichloro-1-[(5-aryl-1,3,4-thiadiazol-2-yl)amino]ethyl}amides .

Q. What preliminary biological screening approaches are recommended?

Initial screens should focus on:

  • Antiproliferative activity : Use cell lines (e.g., MCF-7, HeLa) with MTT assays.
  • Anticonvulsant potential : Employ preclinical models (e.g., maximal electroshock or pentylenetetrazole-induced seizures) .
  • Antimicrobial assays : Test against Gram-positive/negative bacteria and fungi, noting pH-dependent activity variations (e.g., Saccharin–Thiadiazole derivatives show pH-sensitive efficacy) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

Apply Design of Experiments (DoE) methodologies to systematically vary parameters:

VariableRange TestedImpact on Yield
Temperature25°C (rt) to 80°CHigher temps accelerate S-alkylation but may increase side reactions
SolventDMF vs. acetoneDMF improves solubility of polar intermediates
BaseK₂CO₃ vs. NaHCO₃K₂CO₃ enhances nucleophilic substitution efficiency
Statistical modeling (e.g., response surface methodology) can identify optimal conditions .

Q. What strategies address contradictory bioactivity data across studies?

Contradictions often arise from:

  • Varied assay conditions (e.g., pH, solvent vehicles). For example, Saccharin–Thiadiazole derivatives exhibit pH-dependent antimicrobial activity .
  • Structural nuances : Subtle substituent changes (e.g., methyl vs. ethyl groups) alter pharmacokinetic profiles. Mitigation strategies:
  • Standardize protocols (e.g., CLSI guidelines for antimicrobial tests).
  • Conduct docking studies to correlate structural features with target binding (e.g., PASS software predicts antiproliferative activity for thiadiazoles) .

Q. How can multi-target pharmacological profiles be evaluated for this compound?

Advanced approaches include:

  • In silico prediction : Use PASS (Prediction of Activity Spectra for Substances) to forecast activities (e.g., anticonvulsant, kinase inhibition) .
  • Kinase profiling : Screen against kinase panels (e.g., EGFR, VEGFR) to identify off-target effects.
  • Metabolic stability assays : Use liver microsomes to assess cytochrome P450 interactions .

Q. What are the challenges in characterizing thiadiazole-carboxamide stability?

Stability issues may arise from:

  • Hydrolysis : Susceptibility of the carboxamide group under acidic/basic conditions.
  • Photodegradation : Thiadiazole rings may degrade under UV light. Solutions:
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.
  • Use X-ray crystallography to identify degradation-prone structural motifs .

Methodological Considerations Table

AspectKey TechniquesReferences
Synthesis Heterocyclization, S-alkylation, recrystallization
Characterization ¹H NMR, IR, X-ray crystallography
Bioactivity MTT assays, PASS predictions, kinase profiling
Stability Accelerated stability testing, photodegradation analysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.